7-amino-1-phenylheptan-1-onehydrochloride
Description
7-Amino-1-phenylheptan-1-onehydrochloride is a chemical compound with the molecular formula C13H19NO·HCl. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is often used in research settings, particularly in the synthesis of other complex molecules.
Properties
IUPAC Name |
7-amino-1-phenylheptan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c14-11-7-2-1-6-10-13(15)12-8-4-3-5-9-12;/h3-5,8-9H,1-2,6-7,10-11,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDYAWAKYMDUFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-1-phenylheptan-1-onehydrochloride typically involves the reaction of 1-phenylheptan-1-one with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amino group at the 7th position of the heptanone chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under high pressure and temperature. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: This compound can be reduced to form various amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in substitution reactions where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines, or alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
7-Amino-1-phenylheptan-1-onehydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-amino-1-phenylheptan-1-onehydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. This compound can also act as a precursor in the synthesis of other bioactive molecules, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
- 7-Amino-1-phenylheptan-1-one
- 7-Amino-1-phenylheptan-1-onehydrobromide
- 7-Amino-1-phenylheptan-1-onehydroiodide
Comparison: 7-Amino-1-phenylheptan-1-onehydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility and reactivity compared to other similar compounds. The presence of the hydrochloride group can also affect its stability and interaction with other molecules, making it particularly useful in certain research and industrial applications.
Biological Activity
7-Amino-1-phenylheptan-1-one hydrochloride, a synthetic cathinone derivative, has garnered attention for its potential biological activities and implications in pharmacology and toxicology. This compound is structurally related to other stimulants and psychoactive substances, leading to its investigation in various studies regarding its effects on the central nervous system (CNS) and its metabolic pathways.
Chemical Structure and Properties
7-Amino-1-phenylheptan-1-one hydrochloride is classified as a substituted phenyl compound. Its chemical formula is , and it features a heptanone backbone with an amino group at the 7-position. This unique structure contributes to its biological activity, particularly in relation to neurotransmitter systems.
The biological activity of 7-amino-1-phenylheptan-1-one hydrochloride primarily involves its interaction with monoamine transporters. Similar to other cathinones, it is believed to act as a reuptake inhibitor for dopamine, norepinephrine, and serotonin. This mechanism leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in heightened stimulation of the CNS.
Pharmacological Effects
Research indicates that compounds within this class may exhibit a range of pharmacological effects, including:
- Stimulant Effects : Increased alertness, energy, and euphoria.
- Sympathomimetic Activity : Elevated heart rate and blood pressure due to norepinephrine release.
- Potential for Addiction : Similarities in action to amphetamines raise concerns about abuse potential.
Case Studies and Research Findings
A review of literature reveals several key findings regarding the biological activity of 7-amino-1-phenylheptan-1-one hydrochloride:
- Toxicological Reports : Some case reports have documented adverse effects associated with the use of synthetic cathinones, including 7-amino derivatives. Symptoms may include severe agitation, paranoia, and cardiovascular complications.
- Metabolism Studies : Studies have shown that synthetic cathinones are metabolized through various pathways, predominantly involving hepatic enzymes. The metabolic profile can influence both efficacy and toxicity.
- Comparative Analysis : In comparative studies with other cathinones such as α-PVP (alpha-Pyrrolidinopentiophenone), 7-amino derivatives exhibited similar stimulant properties but varied in potency and duration of effects.
Data Table: Comparative Biological Activity
| Compound Name | Mechanism of Action | Main Effects | Toxicity Reports |
|---|---|---|---|
| 7-Amino-1-phenylheptan-1-one HCl | Dopamine/Norepinephrine reuptake inhibitor | Stimulation, euphoria | Documented cases |
| α-PVP | Dopamine reuptake inhibitor | Increased energy, potential for addiction | Documented cases |
| Mephedrone | Dopamine/Norepinephrine reuptake inhibitor | Euphoria, increased sociability | Documented cases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
